While the primary application of normetanephrine in research lies in PCC/PGL diagnosis, there are ongoing investigations into other potential uses:
Normetanephrine, also referred to as normetadrenaline, is a methylated metabolite of norepinephrine, produced by the action of catechol-O-methyl transferase on norepinephrine. This compound is primarily excreted in urine and is present in various tissues within the body. It serves as a significant biomarker for catecholamine-secreting tumors, such as pheochromocytoma, which are tumors that arise from adrenal gland tissue and can lead to excessive production of catecholamines like norepinephrine and epinephrine .
The formation of normetanephrine involves a specific enzymatic reaction where norepinephrine undergoes O-methylation. This reaction is catalyzed by catechol-O-methyl transferase, which transfers a methyl group from S-adenosylmethionine to the hydroxyl group at the meta position of the catechol ring in norepinephrine. The reaction can be summarized as follows:
This transformation is crucial for the metabolism of catecholamines and influences their biological activity and degradation pathways .
Normetanephrine exhibits several biological activities that are relevant in both physiological and pathological contexts. It has been shown to induce contractions in isolated rabbit aortic strips, indicating its potential role in vascular responses . Additionally, normetanephrine can inhibit the uptake of norepinephrine in isolated rat tissues, suggesting a regulatory mechanism in neurotransmitter dynamics. Its presence as a metabolite also reflects the functional status of adrenergic systems in various conditions, particularly in assessing neuroendocrine tumors .
The synthesis of normetanephrine can be achieved through both biological and chemical methods:
These methods are essential for producing normetanephrine for research and clinical applications .
Normetanephrine has several important applications:
Its measurement in urine or plasma can provide critical insights into adrenal function and sympathetic nervous system activity .
Research indicates that normetanephrine interacts with various receptors and enzymes involved in adrenergic signaling. Notably:
These interactions highlight its role not only as a metabolite but also as an active participant in cardiovascular physiology.
Several compounds are structurally or functionally related to normetanephrine. Here are some notable examples:
Compound | Structure | Key Differences | Unique Features |
---|---|---|---|
Norepinephrine | C$8$H$11$NO$3$ | No methylation at the meta position | Primary neurotransmitter |
Epinephrine | C$9$H$13$NO$3$ | Methyl group at nitrogen | Hormonal response regulator |
Metanephrine | C$10$H$15$NO$3$ | Methylation on epinephrine | Less active than normetanephrine |
Normetanephrine is unique due to its specific role as a metabolite of norepinephrine, making it a crucial marker for certain tumors while exhibiting distinct biological activities compared to its precursors and derivatives .
Normetanephrine (C$$9$$H$${13}$$NO$$_3$$), also known as normetadrenaline or 3-methoxynoradrenaline, is a catecholamine metabolite derived from the O-methylation of norepinephrine. Its systematic IUPAC name is 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol, reflecting its phenolic hydroxyl group, methoxy substituent, and ethanolamine side chain. The compound’s CAS registry number is 97-31-4, and it is classified under methoxyphenols due to its structural features. Normetanephrine exists as a racemic mixture in its synthetic form, often referred to as DL-normetanephrine.
The discovery of normetanephrine is intertwined with mid-20th-century advancements in catecholamine metabolism research. Julius Axelrod’s seminal work on catechol-O-methyltransferase (COMT) in the late 1950s revealed the enzymatic conversion of norepinephrine to normetanephrine, establishing its role as a metabolic byproduct. By 1960, studies confirmed the presence of endogenous normetanephrine in human urine, linking it to both normal physiology and pathological conditions such as pheochromocytoma. This discovery paved the way for its use as a biomarker in clinical diagnostics.
Normetanephrine serves dual roles:
Property | Value |
---|---|
Molecular Formula | C₉H₁₃NO₃ |
Molecular Weight (Average) | 183.2044 g/mol |
Molecular Weight (Monoisotopic) | 183.089543287 g/mol |
IUPAC Name | 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol |
Chemical Structure | Benzene ring with methoxy, hydroxyl, and aminoethanol substituents |
Functional Groups | Methoxy group, hydroxyl group, primary amine, secondary alcohol |
The molecular structure of normetanephrine features a benzene ring as its core scaffold, with several functional groups attached at specific positions [1] [3]. The key functional groups include a methoxy group (-OCH₃) at position 2, a hydroxyl group (-OH) at position 4, and an aminoethanol side chain (-CH(OH)CH₂NH₂) also connected to position 4 of the benzene ring [1] [5] [3]. This arrangement of functional groups confers normetanephrine with its characteristic chemical properties and biological activity [5] [3].
The presence of these functional groups, particularly the hydroxyl and amino groups, enables normetanephrine to participate in hydrogen bonding interactions with surrounding molecules, influencing its solubility in various solvents and its ability to interact with biological receptors and enzymes [3] [5]. The methoxy group contributes to the compound's lipophilicity, affecting its distribution in biological systems [1] [5].
Normetanephrine exhibits distinct physicochemical properties that influence its behavior in various environments, including biological systems and laboratory settings [5] [9]. Understanding these properties is essential for proper handling, storage, and analysis of this compound [10] [13].
In its pure form, normetanephrine exists as a crystalline solid at room temperature [7] [9]. This physical state is important for its stability during storage and for analytical purposes [9] [13].
The solubility profile of normetanephrine varies across different solvents, which is critical for its extraction, purification, and analysis [9] [7]. In water, normetanephrine is soluble, though specific solubility values are not widely reported in the literature [5] [9]. Its solubility in dimethyl sulfoxide (DMSO) is notably high, reaching approximately 250 mg/mL (1364.63 mM), although this may require ultrasonic treatment to achieve complete dissolution [9] [7]. Normetanephrine also demonstrates solubility in various organic solvents, including ethanol and dimethyl formamide, which is relevant for laboratory manipulations and analytical procedures [7] [12].
Table 2.2. Physicochemical Characteristics of Normetanephrine
Property | Value |
---|---|
Physical State | Crystalline solid |
Solubility in Water | Soluble (specific value not available in sources) |
Solubility in DMSO | 250 mg/mL (1364.63 mM; requires ultrasonic treatment) |
Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethyl formamide |
pH Stability | Stable at pH ≤ 6.0; unstable at pH 8.0 with significant degradation |
Temperature Stability | Stable at -20°C and -80°C for extended periods; less stable at room temperature |
Storage Conditions | 4°C, protected from light; for long-term storage: -20°C or -80°C |
The stability of normetanephrine is significantly influenced by environmental factors, particularly pH and temperature [23] [24]. Research has demonstrated that normetanephrine remains relatively stable at acidic pH values (≤ 6.0), but undergoes considerable degradation at alkaline pH (8.0) [23] [13]. In a comprehensive stability study, it was found that at pH 8.0, normetanephrine concentration decreased to less than 60% after just 48 hours at room temperature, and up to 90% was lost within one week at both 4°C and 25°C [23] [24].
Temperature also plays a crucial role in normetanephrine stability [10] [13]. The compound exhibits enhanced stability at lower temperatures, with optimal preservation achieved at -20°C or -80°C for extended periods [13] [23]. At room temperature, significant degradation can occur, especially when combined with non-optimal pH conditions [23] [24].
For analytical and research purposes, proper storage conditions for normetanephrine are essential to maintain its integrity [13] [24]. Recommended storage conditions include keeping the compound at 4°C and protected from light for short-term storage, while long-term preservation requires freezing at -20°C or -80°C [9] [13]. These conditions minimize degradation and ensure the reliability of subsequent analyses [13] [23].
Normetanephrine exhibits important stereochemical properties due to the presence of a stereogenic center in its molecular structure [4] [22]. This stereochemistry influences its three-dimensional arrangement and potentially its biological interactions [22] [11].
The stereogenic center in normetanephrine is located at the benzylic carbon (C-α), which bears four different substituents: a hydrogen atom, a hydroxyl group, an aminomethyl group, and the aromatic ring [4] [22]. This asymmetric carbon atom gives rise to two possible stereoisomers that are mirror images of each other but not superimposable, known as enantiomers [22] [11].
Table 2.3. Isomerism and Stereochemical Variants of Normetanephrine
Property | Value |
---|---|
Stereogenic Centers | One stereogenic center at the benzylic carbon (C-α) |
Stereoisomers | Two enantiomers (R and S forms) |
Common Forms | Racemic mixture (DL-Normetanephrine), L-Normetanephrine, D-Normetanephrine |
Absolute Configuration | L-form corresponds to (R)-configuration; D-form corresponds to (S)-configuration |
Stereochemical Notation | (R)-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol and (S)-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol |
The two enantiomers of normetanephrine are designated as R and S forms according to the Cahn-Ingold-Prelog priority rules, which provide a systematic method for specifying molecular chirality [22] [4]. In the context of traditional nomenclature, these enantiomers are also referred to as L-Normetanephrine and D-Normetanephrine, respectively [4] [3]. Specifically, the L-form corresponds to the (R)-configuration, while the D-form corresponds to the (S)-configuration [4] [22].
Normetanephrine is commonly encountered as a racemic mixture, known as DL-Normetanephrine or (±)-Normetanephrine, which contains equal amounts of both enantiomers [3] [7]. However, in biological systems, the L-form (R-configuration) is typically the predominant naturally occurring enantiomer, as it derives from L-norepinephrine through enzymatic methylation [4] [11].
The stereochemical notation for the enantiomers of normetanephrine provides a precise description of their three-dimensional structures [4] [22]. The R-enantiomer is denoted as (R)-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol, while the S-enantiomer is represented as (S)-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol [4] [3].
The stereochemistry of normetanephrine is significant because enantiomers can exhibit different biological activities and interactions with enzymes and receptors, which are themselves chiral entities [11] [22]. While specific studies on the differential activities of normetanephrine enantiomers are limited, research on related catecholamine derivatives suggests that stereochemistry can significantly influence receptor binding and biological responses [11] [14].
Normetanephrine occupies a specific position in catecholamine metabolism, serving as an important metabolite in the biochemical pathway of norepinephrine degradation [5] [6]. Understanding its biosynthetic origins and subsequent metabolic fate provides insight into its physiological significance and diagnostic utility [6] [18].
The primary precursor of normetanephrine is norepinephrine (also known as noradrenaline), a catecholamine neurotransmitter and hormone [5] [15]. The biosynthesis of normetanephrine occurs through the enzymatic O-methylation of norepinephrine, specifically at the meta-hydroxyl position (3-position) of the catechol ring [5] [19]. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosylmethionine (SAM) to norepinephrine, resulting in the formation of normetanephrine and S-adenosylhomocysteine [5] [19].
Table 2.4. Biosynthetic Precursors and Metabolic Derivatives of Normetanephrine
Property | Value |
---|---|
Primary Precursor | Norepinephrine (Noradrenaline) |
Biosynthetic Enzyme | Catechol-O-methyltransferase (COMT) |
Biosynthetic Pathway | O-methylation of norepinephrine at the meta-hydroxyl position |
Metabolic Derivatives | 3-Methoxy-4-hydroxyphenylglycolaldehyde |
Metabolic Enzymes | Amine oxidase [flavin-containing] A and B (MAO-A, MAO-B) |
Excretion | Excreted in urine; used as a biomarker for catecholamine-secreting tumors |
The biosynthetic pathway leading to norepinephrine, the precursor of normetanephrine, begins with the amino acid tyrosine [15] [17]. Tyrosine undergoes a series of enzymatic transformations, including hydroxylation to form 3,4-dihydroxyphenylalanine (DOPA), decarboxylation to yield dopamine, and finally, hydroxylation of dopamine to produce norepinephrine [15] [17]. This pathway represents the upstream biosynthetic sequence that ultimately leads to normetanephrine formation [15] [19].
Once formed, normetanephrine can undergo further metabolism through the action of monoamine oxidases (MAO), specifically MAO-A and MAO-B [5] [18]. These enzymes catalyze the oxidative deamination of normetanephrine, resulting in the formation of 3-methoxy-4-hydroxyphenylglycolaldehyde [5] [18]. This aldehyde intermediate can be further metabolized to 3-methoxy-4-hydroxyphenylglycol (MHPG) and ultimately to vanillylmandelic acid (VMA), which represents the terminal metabolite in this pathway [18] [19].
The metabolic fate of normetanephrine is clinically significant because the compound and its derivatives are excreted in urine, where they can be measured for diagnostic purposes [5] [6]. Elevated levels of urinary normetanephrine are associated with certain pathological conditions, particularly catecholamine-secreting tumors such as pheochromocytoma and paraganglioma [6] [21]. In these conditions, the excessive production of norepinephrine leads to increased formation of normetanephrine, making it a valuable biomarker for diagnosis and monitoring [6] [21].